

Application Notes and Protocols: ONX-0914 in Multiple Myeloma Cell Lines

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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

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These application notes provide a comprehensive overview of the use of ONX-0914, a selective immunoproteasome inhibitor, in the context of multiple myeloma (MM) research. Detailed protocols for key experiments are provided to facilitate the investigation of ONX-0914's effects on MM cell lines.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The proteasome has emerged as a critical therapeutic target in MM, with inhibitors like bortezomib and carfilzomib being integral to treatment regimens.^{[1][2]} However, the development of resistance and toxicities associated with the inhibition of the constitutive proteasome in non-lymphoid tissues necessitate the exploration of more targeted therapies.^{[1][2][3]}

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the $\beta 5i$ (LMP7) subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.^{[2][4][5]} This selectivity offers the potential for targeted anti-myeloma activity with a reduced side-effect profile.^[5] Research has demonstrated that ONX-0914 exhibits cytotoxicity in MM cell lines, induces apoptosis, and acts synergistically with other FDA-approved proteasome inhibitors.^[1]

Mechanism of Action

ONX-0914 selectively targets the chymotrypsin-like activity of the $\beta 5i$ (LMP7) subunit of the immunoproteasome.[5] Inhibition of the immunoproteasome disrupts protein homeostasis within the myeloma cell, leading to an accumulation of poly-ubiquitinated proteins. This triggers the unfolded protein response (UPR) and ultimately induces apoptosis.[6] The anti-myeloma activity of ONX-0914 is associated with the activation of apoptotic signaling pathways, including the cleavage of caspases and poly(ADP-ribose) polymerase (PARP).

Data Presentation

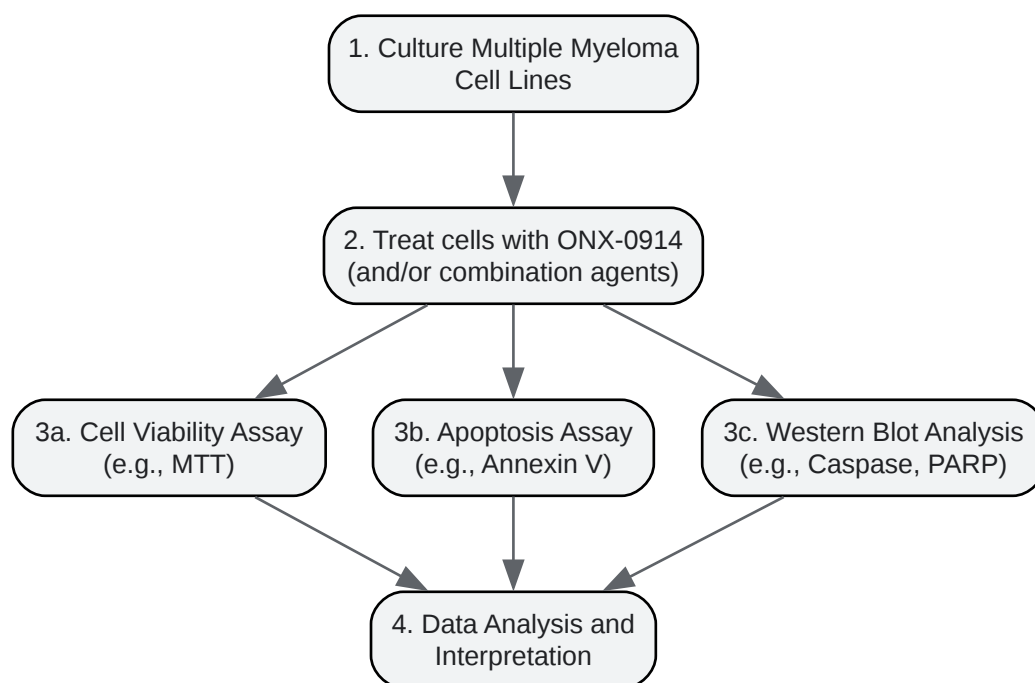
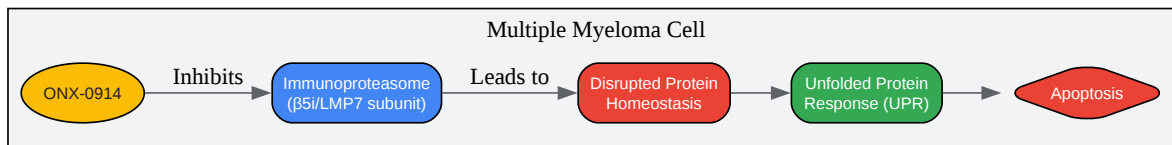
Table 1: Cytotoxicity of ONX-0914 in Multiple Myeloma Cell Lines

Cell Line	Assay Type	Concentration (μ M)	Incubation Time (hours)	Effect	Reference
MM1.S	Viability Assay	1	48	Reduced viability	[1]
MM1.R	Viability Assay	1	48	Reduced viability	[1]
H929	Viability Assay	1	48	Reduced viability	[1]
RPMI-8226	Viability Assay	Not specified	48	Decreased viability	[1]
INA-6	Viability Assay	Not specified	48	Decreased viability	
Dox-40	Viability Assay	Not specified	48	Decreased viability	
KMS12	Viability Assay	Not specified	48	Decreased viability	
OPM2	Viability Assay	Not specified	48	Decreased viability	

Table 2: Synergistic Effects of ONX-0914 with FDA-Approved Proteasome Inhibitors

Cell Line	Combination Agent	Effect	Reference
MM1.S	Bortezomib	Synergistic cytotoxicity	[1]
MM1.S	Carfilzomib	Synergistic cytotoxicity	[1]
MM1.S	Ixazomib	Synergistic cytotoxicity	[1]
RPMI-8226	Bortezomib	Synergistic cytotoxicity	[1]
RPMI-8226	Carfilzomib	Synergistic cytotoxicity	[1]
RPMI-8226	Ixazomib	Synergistic cytotoxicity	[1]

Mandatory Visualizations



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